

# Spectroscopic data of benzyl trityl ether (NMR, IR, MS)

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Compound of Interest		
Compound Name:	Benzyl trityl ether	
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A comprehensive analysis of the spectroscopic properties of **benzyl trityl ether** is crucial for its application in research and drug development. This guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

## **Spectroscopic Data of Benzyl Trityl Ether**

The following sections summarize the key spectroscopic data for **benzyl trityl ether**. Due to the limited availability of direct experimental spectra in public databases, the provided data for <sup>13</sup>C NMR, IR, and MS are based on characteristic values for similar compounds and general spectroscopic principles. The <sup>1</sup>H NMR data is sourced from documented experimental findings.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

<sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.15 - 7.50	m	20H	Aromatic protons (Trityl and Benzyl)
4.13	S	2H	Methylene protons (- CH <sub>2</sub> -)

#### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum helps in identifying the carbon framework of the molecule. The following are predicted chemical shifts for **benzyl trityl ether**.

Chemical Shift (δ) ppm	Assignment
~145	Quaternary Carbon (Trityl)
~129	Aromatic CH (Trityl)
~128	Aromatic CH (Benzyl)
~127	Aromatic CH (Trityl and Benzyl)
~87	Quaternary Carbon (Trityl - C-O)
~71	Methylene Carbon (-CH <sub>2</sub> -)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Ethers are typically characterized by a strong C-O stretching vibration.[1][2]



Wavenumber (cm⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~3000 - 2850	Medium	Aliphatic C-H stretch
~1600, ~1490, ~1450	Medium-Weak	Aromatic C=C skeletal vibrations
~1100	Strong	C-O-C stretch (ether linkage)

# Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
334	Low	[M] <sup>+</sup> (Molecular Ion)
243	High	[C(C <sub>6</sub> H <sub>5</sub> ) <sub>3</sub> ] <sup>+</sup> (Trityl cation)
91	Very High	[C7H7]+ (Benzyl cation/Tropylium ion)

# **Experimental Protocols**

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a benzyl ether, which can be adapted for **benzyl trityl ether**.

## Synthesis of Benzyl Trityl Ether

Benzyl trityl ether can be synthesized via a Williamson ether synthesis.[3]

- Reaction Setup: To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
- Addition of Trityl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of trityl chloride (1.1 eq) in anhydrous dichloromethane.



- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  under reduced pressure. Purify the crude product by column chromatography on silica gel
  using a mixture of hexane and ethyl acetate as the eluent.

## **Spectroscopic Analysis**

#### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **benzyl trityl ether** in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Data Acquisition: Record the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer, for example, a
  Bruker Avance-III (500 MHz).[4] Chemical shifts are reported in parts per million (ppm)
  relative to tetramethylsilane (TMS) as an internal standard.[4]

#### IR Spectroscopy

- Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.

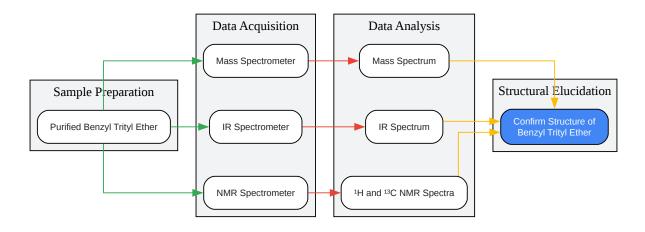
#### Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, ensuring to capture a sufficient mass range to observe the molecular ion and key fragments.

# **Workflow for Spectroscopic Analysis**



The following diagram illustrates the logical workflow from sample preparation to data analysis in the spectroscopic characterization of a compound like **benzyl trityl ether**.



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Caption: Workflow of Spectroscopic Analysis.

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